molecular formula C20H18Cl2N4O2S B2949623 N-(4-chlorophenethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide CAS No. 941975-35-5

N-(4-chlorophenethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide

Cat. No.: B2949623
CAS No.: 941975-35-5
M. Wt: 449.35
InChI Key: ZFALPIGFDANSJO-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3), a receptor critically involved in cell proliferation and survival signaling in hematopoietic cells. This compound has emerged as a key pharmacological tool in oncology research, particularly for the study of acute myeloid leukemia (AML), where constitutively activating mutations in FLT3 are a common driver of disease progression and poor prognosis. Its primary research value lies in its ability to selectively target and inhibit the autophosphorylation of FLT3, including the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutants, thereby inducing cell cycle arrest and apoptosis in leukemic cell lines. The mechanism of action involves competitive binding at the ATP-binding pocket of the kinase, effectively disrupting downstream pro-survival signaling pathways such as STAT5, MAPK/ERK, and PI3K/AKT . Consequently, this carboxamide derivative is extensively used in preclinical studies to elucidate the molecular pathogenesis of FLT3-driven leukemias, to investigate mechanisms of resistance to targeted therapies, and to evaluate potential combination treatment strategies in vitro and in vivo. Its application provides critical insights for the development of novel therapeutic agents for hematological malignancies.

Properties

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]-N-[2-(4-chlorophenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O2S/c1-12-17(18(27)23-10-9-13-5-7-14(21)8-6-13)29-20(24-12)26-19(28)25-16-4-2-3-15(22)11-16/h2-8,11H,9-10H2,1H3,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFALPIGFDANSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide, a compound of interest in medicinal chemistry, exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazole ring and multiple aromatic groups. Its molecular formula is C18H17Cl2N3OSC_{18}H_{17}Cl_2N_3OS, with a molecular weight of approximately 392.37 g/mol. The presence of chlorine substituents on the phenyl rings contributes to its biological activity.

PropertyValue
Molecular FormulaC18H17Cl2N3OS
Molecular Weight392.37 g/mol
Solubility22.4 µg/mL (pH 7.4)
Topological Polar Surface Area36.7 Ų

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : In vitro tests demonstrated that the compound reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines by over 50% at concentrations above 10 µM after 48 hours of exposure.

Antimicrobial Properties

The compound exhibits antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes.

  • Research Findings : A study reported an inhibition zone of 15 mm against S. aureus, indicating significant antibacterial properties.

The biological activity of this compound is primarily mediated through:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It acts on specific receptors that regulate cell growth and apoptosis.

Table 2: Biological Activities Summary

Activity TypeTarget Organism/Cell LineIC50/Effectiveness
AnticancerMCF-7 (breast cancer)>10 µM
A549 (lung cancer)>10 µM
AntimicrobialStaphylococcus aureusInhibition zone: 15 mm
Escherichia coliNot specified

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